3-Pyridinecarboxamide, 6-amino-N-hydroxy-

Epigenetics HDAC6 Inhibition Isoform Selectivity

Procure 3-Pyridinecarboxamide, 6-amino-N-hydroxy- (CAS 76706-59-7) as your definitive, selective HDAC6 chemical probe. Unlike broad-spectrum agents such as SAHA, this compound exhibits a 40-fold selectivity for HDAC6 (IC50: 240 nM) over HDAC1 (IC50: 9,710 nM), enabling specific interrogation of tubulin deacetylation and tau aggregation pathways without confounding class I HDAC inhibition. Its distinct mechanism—direct zinc-chelating inhibition—makes it the required negative control for 6-aminonicotinamide (a G6PD inhibitor) to decouple epigenetic modulation from oxidative stress. Further, its bifunctional architecture (free 6-amino group and zinc-binding hydroxamic acid) provides a conjugation-ready core for synthesizing HDAC6-targeting PROTACs, avoiding extensive post-synthetic modification. Ideal for epigenetics, pest resistance management, and targeted protein degradation research.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 76706-59-7
Cat. No. B1274247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarboxamide, 6-amino-N-hydroxy-
CAS76706-59-7
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)NO)N
InChIInChI=1S/C6H7N3O2/c7-5-2-1-4(3-8-5)6(10)9-11/h1-3,11H,(H2,7,8)(H,9,10)
InChIKeyVTGKSUIGZGSWGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridinecarboxamide, 6-amino-N-hydroxy- (CAS 76706-59-7): A Selective HDAC6 Inhibitor and Rodenticide Building Block


3-Pyridinecarboxamide, 6-amino-N-hydroxy- (CAS 76706-59-7), commonly referred to as 6-aminonicotinohydroxamic acid, is a small-molecule pyridine derivative that uniquely integrates a hydroxamic acid moiety within a nicotinamide scaffold [1]. This structural configuration enables it to function as a potent zinc-chelating inhibitor of specific histone deacetylase (HDAC) isoforms, most notably exhibiting a selective binding profile for HDAC6 over class I HDACs like HDAC1 [2]. Beyond its epigenetic applications, this compound has historically been profiled as a single-dose rodenticide with a distinct metabolic antagonism, characterized by its reversibility via nicotinamide antidote administration [1].

Why Generic Substitution Fails for 3-Pyridinecarboxamide, 6-amino-N-hydroxy- (CAS 76706-59-7)


Generic substitution of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- with simple nicotinamide analogs or broad-spectrum HDAC inhibitors is not scientifically valid due to a fundamental divergence in molecular mechanism and selectivity. Unlike plain 6-aminonicotinamide, which disrupts the pentose phosphate pathway (PPP) via G6PD inhibition, the N-hydroxy variant directly chelates the catalytic zinc ion in histone deacetylases, marking a complete shift from metabolism-based antagonism to epigenetic modulation [1][2]. Furthermore, its biochemical profile reveals a stark selectivity for HDAC6 (IC50: 240 nM) over HDAC1 (IC50: 9,710 nM), a ratio not replicated by classic pan-inhibitors like SAHA/Vorinostat [3]. Even within the context of rodenticide resistance, the compound’s mechanism avoids the coagulation pathway entirely, making it effective against anticoagulant-resistant rodent populations—a critical practical advantage over warfarin-class agents [1].

Quantitative Differentiation of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- (76706-59-7) from In-Class Analogs


HDAC6 Selectivity: Target Compound vs. Classical Hydroxamic Acid Pan-Inhibitors (SAHA)

The target compound demonstrates a defined isoform selectivity window, preferentially inhibiting HDAC6 over HDAC1. It displays a 40-fold selectivity factor for HDAC6, which is a critical differentiator from non-selective hydroxamic acid pan-inhibitors such as SAHA (Vorinostat) that typically exhibit equipotency across class I and IIb isoforms [1].

Epigenetics HDAC6 Inhibition Isoform Selectivity

Metabolic Pathway Target Shift: PPP Inhibitor (6-AN) vs. Direct Epigenetic Modifier (Target Compound)

Replacement of the amide with a hydroxamic acid in the 3-position fundamentally changes the biological target. The comparator 6-aminonicotinamide (6-AN) is a classic glucose-6-phosphate dehydrogenase (G6PD) inhibitor that disrupts the pentose phosphate pathway (PPP), leading to NADPH depletion [1]. The target compound (6-aminonicotinohydroxamic acid) bypasses this primary metabolic inhibition to directly engage and inhibit the catalytic pocket of HDAC6, a zinc-dependent hydrolase [2]. Procurement of 6-AN as a substitute for the target compound will fail to produce HDAC inhibition and will instead induce non-specific metabolic toxicity.

Chemical Biology Antimetabolite Mode of Action

Safety Profile in Rodenticide Application: Antidote Reversibility vs. Anticoagulants

In the context of rodenticide development, the target compound and 6-aminonicotinamide share a critical safety feature not present in warfarin-class anticoagulants: complete reversibility of lethal toxicity by nicotinamide [1]. This provides a significant margin of safety for non-target species. However, the target compound retains efficacy against rodent populations that have developed genetic resistance to anticoagulants, combining high lethality with a specific antidote strategy [1].

Pest Control Toxicology Antidote

Optimal Application Scenarios for 3-Pyridinecarboxamide, 6-amino-N-hydroxy- (CAS 76706-59-7)


Development of Isoform-Selective HDAC6 Chemical Probes

Leveraging its 40-fold selectivity for HDAC6 over HDAC1 (HDAC6 IC50: 240 nM; HDAC1 IC50: 9,710 nM), this compound serves as an optimal core scaffold for the structure-based design of selective HDAC6 inhibitors [1]. Unlike SAHA (which non-selectively inhibits both class I and IIb), 3-Pyridinecarboxamide, 6-amino-N-hydroxy- allows researchers to study the specific biological roles of tubulin deacetylation and tau protein aggregation without the confounding apoptosis signals induced by class I inhibition [1].

Rodenticide Formulation for Anticoagulant-Resistant Pest Populations

Integration of the compound into bait matrices offers a single-dose rodenticide solution for warfarin-resistant rat populations [2]. Its mechanism does not depend on the Vitamin K epoxide reductase pathway, ensuring high mortality (acute LD50 for the structural analog 6-aminonicotinamide is 11 mg/kg in rats; the hydroxamic acid derivative exhibits similarly potent lethality) [2]. This makes it a strategically important tool for agricultural and urban pest resistance management.

Investigating the Pentose Phosphate Pathway via Negative Control Experiments

Because the target compound does not function as a G6PD inhibitor, in contrast to 6-aminonicotinamide, it can be deployed as a precise negative control in metabolic studies [3][4]. An experimental setup involving both the target compound (HDAC inhibition with no PPP disruption) and 6-aminonicotinamide (PPP inhibition with no direct HDAC6 binding) allows scientists to decipher whether phenotypic outcomes are driven by epigenetic modulation or by oxidative stress and NADPH depletion [3].

Synthesis of Bifunctional Chelators and PROTAC Scaffolds

The presence of both a free 6-amino group (for linker conjugation) and a hydroxamic acid (for zinc-chelating target engagement) distinguishes this compound from simple nicotinamide building blocks [4][2]. It is ideally suited as a core ligand for the synthesis of proteolysis-targeting chimeras (PROTACs) aimed at degrading HDAC6, or for creating bifunctional ligands that recruit E3 ligases, without requiring extensive post-synthetic modification to install metal-binding functionality [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Pyridinecarboxamide, 6-amino-N-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.